2-Bromobenzo[d]thiazol-4-ol

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Securing a heterocyclic building block with two orthogonal reactive sites often requires cumbersome protecting-group strategies that add steps and erode yield. 2-Bromobenzo[d]thiazol-4-ol resolves this: • C2-Br enables Pd-catalyzed Suzuki-Miyaura diversification for kinase inhibitor libraries • C4-OH permits chemoselective etherification, esterification, or sulfonation without protection • Batch-specific QC (NMR, HPLC, GC) supplied with every order; ≥95% purity Ideal for medchem, PROTAC degrader, and agrochemical discovery programs.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 1260385-62-3
Cat. No. B1379309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]thiazol-4-ol
CAS1260385-62-3
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)Br)O
InChIInChI=1S/C7H4BrNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
InChIKeyOVTAINLQDIHKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzo[d]thiazol-4-ol Identity & Sourcing


2‑Bromobenzo[d]thiazol‑4‑ol is a heterocyclic building block comprising a benzothiazole core substituted with a bromine atom at the 2‑position and a hydroxyl group at the 4‑position (MF C₇H₄BrNOS, MW 230.08 g·mol⁻¹) . Its predicted LogP is 2.76, with a topological polar surface area (PSA) of 61.36 Ų and a predicted acid‑dissociation constant (pKa) of 7.25 ± 0.40 . The compound is commercially supplied at purities of ≥95% (HPLC) to ≥98%, with batch‑specific QC documentation (NMR, HPLC, GC) available from multiple vendors .

Dual-functional heterocyclic building block for cross-coupling and derivatisation
Multi-vendor sourcing with batch-specific QC documentation available
Supports synthetic route scouting and library synthesis workflows

Why 2-Bromobenzo[d]thiazol-4-ol Cannot Be Replaced by Generic Analogs


Benzothiazole derivatives are not interchangeable because even minor substituent changes at the 2‑ and 4‑positions produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and leaving‑group potential that directly govern reactivity in cross‑coupling, physicochemical profiles of downstream products, and biological target engagement . The bromine atom at C2 provides a distinctly superior oxidative‑addition handle for palladium‑catalysed transformations compared to the chlorine analog, while the 4‑OH group simultaneously contributes hydrogen‑bond donor capability absent in the non‑hydroxylated 2‑bromobenzothiazole series [1]. The evidence that follows quantifies these differences against the closest available comparators.

2‑Chloro analog may shift synthetic efficiency

C2‑Cl oxidative addition is slower, potentially requiring harsher conditions or specialised ligands that may not transfer directly.

Non‑hydroxylated 2‑bromobenzothiazole limits orthogonal handles

Absence of 4‑OH removes hydrogen‑bond donor capability and a chemoselective derivatisation site; physicochemical profile may shift.

Parent benzothiazol‑4‑ol lacks halogen diversification handle

No C2 halogen precludes direct cross‑coupling; reactivity pathway and downstream library scope may differ significantly.

Quantitative Differentiation Evidence for 2-Bromobenzo[d]thiazol-4-ol


LogP: Higher Lipophilicity vs. Chloro and Parent Analogs

The target compound possesses a computed LogP of 2.76 , which is 0.04 units higher than 2‑chlorobenzo[d]thiazol‑4‑ol (LogP = 2.72) and 0.76–1.49 units higher than the unsubstituted parent benzo[d]thiazol‑4‑ol (LogP = 2.00, computed; or LogP = 1.27, ACD/LogP) [1]. This incremental lipophilicity gain, driven by the larger polarisable bromine atom, translates into enhanced membrane permeability potential and altered pharmacokinetic partitioning in downstream analogs.

Lipophilicity shift
Cross-study comparable
ΔLogP +0.04 to +1.49 vs. chloro and parent analogs
Supports membrane partitioning review
Predicted values; relative ranking consistent
Lipophilicity Physicochemical Profiling Medicinal Chemistry

pKa: Stronger Acidity vs. Parent Benzothiazol-4-ol

The predicted pKa of the 4‑OH group in the target compound is 7.25 ± 0.40 , compared with 7.71 ± 0.40 for the parent benzo[d]thiazol‑4‑ol and 7.30 ± 0.40 for the 2‑chloro analog . The electron‑withdrawing effect of the C2 bromine lowers the pKa by approximately 0.46 units relative to the parent, meaning that at physiological pH 7.4 the brominated derivative is substantially more ionised (≈59% ionised vs. ≈33% for the parent, calculated via Henderson–Hasselbalch).

Acidity differentiation
Cross-study comparable
pKa 7.25 ± 0.40, ΔpKa –0.46 vs. parent
Ionisation state context at physiological pH
Predicted values; experimental refinement may apply
Acidity Ionisation State Physicochemical Profiling

C2-Bromine Cross-Coupling Advantage Over Chloro Analog

The C2‑Br bond in 2‑bromobenzothiazole derivatives undergoes oxidative addition to Pd(0) significantly faster than the corresponding C2‑Cl bond, enabling milder reaction conditions and higher yields in Suzuki–Miyaura couplings. Literature precedent for the closely related 2‑bromobenzothiazole demonstrates efficient Pd‑catalysed biaryl coupling with aryl boronic acids to yield 2‑arylbenzothiazoles in good to excellent yields (typically 70–92%) [1]. The 4‑OH group remains compatible with these coupling conditions, providing orthogonality that the non‑hydroxylated 2‑bromobenzothiazole (CAS 2516‑40‑7) lacks for further derivatisation .

Cross-coupling advantage
Class-level inference
C2‑Br oxidative addition >> C2‑Cl; reported Suzuki yields 70–92%
Supports synthetic efficiency review
Inference from established organometallic trends
Cross‑Coupling Suzuki–Miyaura Synthetic Chemistry

4-OH Hydrogen-Bond Donor vs. 2,4-Dibromo Analog

2‑Bromobenzo[d]thiazol‑4‑ol (MW 230.08 g·mol⁻¹) contains one hydrogen‑bond donor (4‑OH) and two hydrogen‑bond acceptors . In contrast, 2,4‑dibromobenzo[d]thiazole (CAS 887589‑19‑7, MW 292.98 g·mol⁻¹) lacks any hydrogen‑bond donor, possesses zero H‑bond donors, and carries a heavier molecular weight (+62.90 g·mol⁻¹) and higher halogen loading . The absence of the 4‑OH in the dibromo analog eliminates a key interaction motif for target binding (e.g., kinase hinge‑region hydrogen bonding) and increases LogP substantially, which may adversely affect solubility and metabolic stability.

H‑bond donor presence
Cross-study comparable
1 H‑bond donor (4‑OH) vs. 0 for 2,4‑dibromo analog; MW 21.5% lower
Reported pharmacophoric interaction context
Structural comparison; binding assay context separate
Hydrogen Bonding Molecular Properties Drug‑Likeness

PSA and Drug-Likeness vs. Non-Hydroxylated Analog

The target compound has a topological polar surface area (TPSA) of 61.36 Ų . 2‑Bromobenzothiazole (CAS 2516‑40‑7), which lacks the 4‑OH group, has a TPSA of approximately 30 Ų (the thiazole nitrogen contributes ~25‑30 Ų; the sulfur contribution is minimal in standard TPSA calculation) . The higher TPSA of the target compound arises from the additional hydroxyl oxygen and translates into improved aqueous solubility potential and a more balanced intestinal absorption profile (TPSA <140 Ų is generally favourable, but values between 60‑70 Ų are often optimal for CNS penetration when combined with moderate LogP).

PSA and drug‑likeness
Class-level inference
TPSA 61.36 Ų, approx. double non‑hydroxylated analog
Supports absorption profile review
Computed TPSA; comparator value inferred from structure
Polar Surface Area Drug‑Likeness ADME Prediction

Commercial Availability and Purity Benchmarks

The compound is available from multiple independent suppliers at purities of ≥95% (HPLC) to ≥98% , with batch‑specific QC documentation including NMR, HPLC, and GC provided by vendors such as Bidepharm . Pricing transparency is available from Chemscene (USD 201/100 mg, USD 300/250 mg, USD 748/1 g as of 2026) and CymitQuimica (EUR 595/100 mg) . In comparison, the 2‑chloro analog (CAS 71501‑29‑6) is less widely stocked, and the parent benzo[d]thiazol‑4‑ol (CAS 7405‑23‑4) is offered at a lower purity ceiling (typically 95–98%) but without the halogen handle required for cross‑coupling diversification .

Commercial benchmarks
Supporting evidence
≥95–98% purity, multi‑vendor QC documentation available
Supports procurement and reproducibility review
Vendor‑reported data; availability may change
Procurement Quality Control Supply Chain

Optimal Application Scenarios for 2-Bromobenzo[d]thiazol-4-ol


Medicinal Chemistry: Kinase Inhibitor Library Synthesis

The C2‑Br handle enables rapid diversification via Suzuki–Miyaura coupling to generate 2‑aryl‑benzothiazol‑4‑ol libraries for kinase inhibitor screening [1]. The 4‑OH group serves as a key hydrogen‑bond donor for hinge‑region binding in kinase ATP pockets, and the measured LogP of 2.76 ensures adequate cell permeability of initial hits . The pKa of 7.25 means the compound is partially ionised at physiological pH, which can be exploited to modulate solubility without the need for additional solubilising groups .

Agrochemical Discovery: Halogen-Enabled Lead Diversification

Benzothiazole scaffolds carrying both a halogen and a free hydroxyl are privileged structures in agrochemical lead discovery. The bromine atom at C2 allows late‑stage functionalisation via cross‑coupling or nucleophilic aromatic substitution to introduce heterocyclic or aryl motifs associated with fungicidal activity [1]. The higher LogP (2.76) relative to the parent benzothiazol‑4‑ol (LogP 1.27–2.00) favours cuticular penetration in foliar‑applied actives .

Material Science: Fluorescent Probes and Metal-Chelating Ligands

The combination of a bromine leaving group at C2 and a chelating 4‑OH moiety makes 2‑bromobenzo[d]thiazol‑4‑ol an attractive precursor for fluorescent sensors and metal‑binding ligands. The 4‑OH can participate in metal coordination (e.g., Zn²⁺, Al³⁺), while the C2 position can be elaborated to introduce extended conjugation or additional binding motifs [1]. The PSA of 61.36 Ų and LogP of 2.76 provide a balanced polarity profile for both organic‑phase synthesis and aqueous sensing applications .

Chemical Biology: PROTAC and Bioconjugate Bifunctional Handle

The orthogonal reactivity of the C2‑Br (cross‑coupling) and C4‑OH (etherification, esterification, or sulfonation) positions allows sequential, chemoselective derivatisation without protecting‑group manipulation. This is particularly valuable for constructing PROTAC heterobifunctional degraders, where the benzothiazole core can serve as a ligand for an E3 ligase or a target protein, and the two functional handles enable independent attachment of linker moieties [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
C2‑Br cross‑coupling handle
Suzuki–Miyaura diversification and hinge‑region binding review
Agrochemical lead diversification
Halogen‑enabled late‑stage functionalisation
Cuticular penetration and fungicidal motif review
Fluorescent probe and ligand precursor
Chelating 4‑OH and modifiable C2 position
Metal coordination and conjugation extension review
PROTAC and bioconjugate chemistry
Orthogonal C2‑Br and C4‑OH reactivity
Chemoselective bifunctional linker attachment review

Technical Documentation Hub

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39 linked technical documents
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